molecular formula C20H24FN3O3 B2741976 2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide CAS No. 1235026-94-4

2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B2741976
CAS No.: 1235026-94-4
M. Wt: 373.428
InChI Key: LCEKQQACTYDNEL-UHFFFAOYSA-N
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Description

This compound features a ureido linkage connecting a 4-fluorobenzyl group to a phenyl ring, with an acetamide moiety substituted by a 1-hydroxy-2-methylpropan-2-yl group.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methylcarbamoylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c1-20(2,13-25)24-18(26)11-14-5-9-17(10-6-14)23-19(27)22-12-15-3-7-16(21)8-4-15/h3-10,25H,11-13H2,1-2H3,(H,24,26)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEKQQACTYDNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure incorporating a urea moiety and a fluorobenzyl group. The synthesis generally involves multi-step reactions, starting from easily accessible precursors. The synthetic pathway typically includes the formation of the urea bond through reaction with isocyanates and subsequent modifications to introduce the hydroxy and acetamide functionalities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its inhibitory effects on specific enzymes and cellular pathways. Key findings include:

  • Inhibition of Lipoxygenase (LOX) : The compound has shown significant inhibitory activity against lipoxygenase enzymes, which are involved in the inflammatory response. For example, derivatives of similar structures demonstrated IC50 values in the nanomolar range, indicating potent inhibition .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties through the induction of apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects : The compound's ability to inhibit LOX suggests potential applications in treating inflammatory diseases. In vitro studies have demonstrated reduced production of inflammatory mediators in activated leukocytes .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Interaction : Molecular docking studies indicate that the 4-fluorobenzyl moiety interacts favorably with the active sites of target enzymes, enhancing binding affinity and specificity .
  • Cellular Pathway Modulation : The compound may influence various signaling pathways, particularly those involved in inflammation and apoptosis. This modulation could lead to altered gene expression profiles in treated cells .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Study on Inflammatory Response : A study investigating the effects of this compound on human polymorphonuclear leukocytes (PMNL) showed a significant reduction in leukotriene production upon treatment with low concentrations of the compound, supporting its anti-inflammatory potential .
  • Cancer Cell Line Evaluation : In vitro assays using breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed these findings by showing increased annexin V binding in treated cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObserved EffectReference
LOX InhibitionIC50 = 71 nM
Anti-inflammatoryReduced leukotriene production
Induction of ApoptosisIncreased annexin V binding

Comparison with Similar Compounds

Structural Analogues from Evidence

Compound 31 (2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide)
  • Structural Similarities: Shares the N-(1-hydroxy-2-methylpropan-2-yl)acetamide backbone. Contains a fluorinated aromatic ring (2-fluorophenoxy).
  • Key Differences: Phenoxy group instead of ureido linkage. Butyryl substituent at the phenyl ring vs. 4-fluorobenzyl in the target compound.
  • Physical Properties :
    • Melting Point: 84°C.
    • Yield: 54%.
    • Rf: 0.28 (TLC).
  • Implications: The hydroxyl group in the acetamide side chain may reduce synthetic yield compared to non-hydroxylated analogs (e.g., Compound 30: 82% yield) due to steric or solubility challenges .
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
  • Structural Similarities :
    • Fluorophenyl group and acetamide core.
  • Key Differences :
    • Cyclohexyl and propyl substituents instead of hydroxy-2-methylpropan-2-yl and ureido groups.
  • Physical Properties :
    • Melting Point: 150–152°C.
    • Yield: 81%.
    • Rf: 0.26 (Et2O:DCM = 2:8).
  • Implications: Higher melting point and yield suggest that non-polar substituents (cyclohexyl, propyl) enhance crystallinity and reaction efficiency compared to polar groups (hydroxyl, ureido).
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (Compound 30)
  • Structural Similarities :
    • Ureido-phenyl linkage.
  • Key Differences: Morpholino-triazine and benzamide groups instead of fluorobenzyl and hydroxypropanamide.
  • Synthesis :
    • Yield: 50%, using HBTU and Hunig’s base in NMP.
  • Implications: The urea group’s versatility allows integration into diverse pharmacophores, though complex substituents (e.g., morpholino-triazine) may complicate synthesis.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Rf Value Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Not reported Ureido, fluorobenzyl, hydroxyacetamide
Compound 31 ~307.3* 0.28 84 54 Phenoxy, butyryl, hydroxyacetamide
N-Cyclohexyl-2-(4-fluorophenyl)-... 334.206 0.26 150–152 81 Fluorophenyl, propylacetamide
Compound 30 () ~296.3* 0.32 75 82 Butyryl, n-butylacetamide
Compound 6y (Morpholino-triazine) ~700* 50 Ureido, morpholino-triazine

*Calculated based on molecular formulas.

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